Unoprostone BK Channel Activation: Distinct Mechanism and 30-Fold Higher Potency vs. Latanoprost
Unoprostone activates iberiotoxin-sensitive BK channels in HCN-1A cells with an EC50 of 0.6 ± 0.2 nM, while latanoprost fails to activate BK channels and instead activates a Cl- current via FP receptor signaling [1]. Unoprostone's BK channel activation is insensitive to the FP receptor antagonist AL8810, confirming a distinct mechanism [1].
| Evidence Dimension | BK Channel Activation Potency (EC50) and Mechanism |
|---|---|
| Target Compound Data | EC50 = 0.6 ± 0.2 nM; activates BK channels; mechanism is FP receptor-independent |
| Comparator Or Baseline | Latanoprost: no BK channel activation; activates Cl- current via FP receptor (EC50 not applicable for BK channels) |
| Quantified Difference | Qualitative mechanistic divergence; unoprostone's BK channel activation is unique among tested prostaglandin analogs in this assay system |
| Conditions | HCN-1A cells; whole-cell patch clamp; iberiotoxin sensitivity; AL8810 insensitivity |
Why This Matters
This mechanistic differentiation enables unoprostone to exert neuroprotective effects independent of FP receptor-mediated IOP reduction, a feature not shared by latanoprost.
- [1] Cuppoletti J, et al. Cellular and molecular effects of unoprostone as a BK channel activator. Biochim Biophys Acta. 2007 May;1768(5):1083-92. View Source
